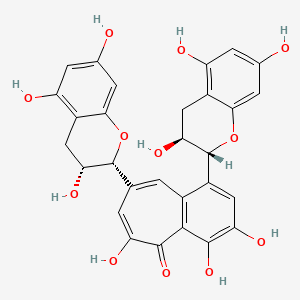![molecular formula C18H18ClNO4 B2664628 2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide CAS No. 2034585-24-3](/img/structure/B2664628.png)
2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chlorophenyl)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide” is a complex organic molecule that contains several functional groups, including an amide group, a phenyl group, and a dioxin group .
Molecular Structure Analysis
The molecular structure of similar compounds is largely planar, but slightly kinked . This could also be the case for the compound .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For example, compounds with similar structures have been used as quorum sensing inhibitors .Wissenschaftliche Forschungsanwendungen
Photovoltaic Efficiency and Ligand-Protein Interactions
- A study conducted by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs, closely related to the chemical structure , examined their vibrational spectra, electronic properties, and photochemical and thermochemical modeling. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, as well as exhibiting notable non-linear optical activity, which is crucial for photovoltaic applications. The molecular docking studies further indicated significant binding interactions with Cyclooxygenase 1, suggesting potential therapeutic uses (Mary et al., 2020).
Antitumor Activity Evaluation
- Research on benzothiazole derivatives, which share structural similarities with the compound , revealed considerable antitumor activity against certain cancer cell lines. This synthesis and evaluation suggest the potential for these compounds to contribute to cancer treatment strategies (Yurttaş et al., 2015).
Potential Pesticides
- Olszewska et al. (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, presenting these organic compounds as potential pesticides. Their powder diffraction data provides a foundation for further exploration into their use in agricultural applications (Olszewska et al., 2009).
Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This research underscores the potential for similar compounds to be used in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anthelmintic Activity
- Kumar and Sahoo (2014) synthesized and evaluated N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide for anthelmintic activity, indicating potential use in treating parasitic worm infections (Kumar & Sahoo, 2014).
Environmental Friendly Drug Design
- A green approach in the design and discovery of analgesic and antipyretic agents was explored by Reddy et al. (2014), focusing on 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This emphasizes the environmental considerations in synthesizing new drugs with potential analgesic and antipyretic properties (Reddy et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c19-14-4-2-1-3-12(14)10-18(22)20-11-15(21)13-5-6-16-17(9-13)24-8-7-23-16/h1-6,9,15,21H,7-8,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSHDIHNBSCGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)
![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2664549.png)


![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)

![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2664556.png)





![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)
